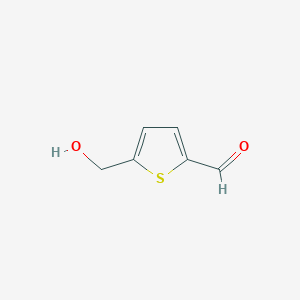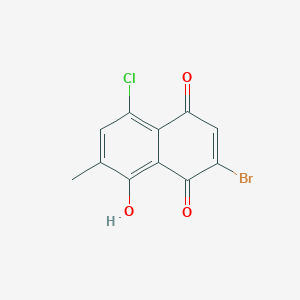
10-Methyl-1,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a polycyclic aromatic hydrocarbon. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 10-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthroline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenanthroline ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 10-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit metal-dependent enzymes and proteins. This chelation disrupts essential biological processes, leading to effects such as apoptosis in cancer cells . The compound’s interaction with molecular targets and pathways is a subject of ongoing research, particularly in the context of its potential therapeutic applications .
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied compound known for its strong metal-chelating properties.
4-Methyl-1,10-phenanthroline: Another methylated derivative with similar applications but different positional methylation.
2,9-Dimethyl-1,10-phenanthroline: Known for its enhanced stability and unique coordination chemistry.
Uniqueness: 10-Methyl-1,7-phenanthroline is unique due to its specific methylation at the 10th position, which can influence its chemical reactivity and binding affinity with metal ions. This positional specificity can lead to different biological and chemical properties compared to other methylated phenanthroline derivatives .
Properties
CAS No. |
61351-95-9 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
10-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-14-11-5-4-10-3-2-7-15-13(10)12(9)11/h2-8H,1H3 |
InChI Key |
NSRGQTFMVXKKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


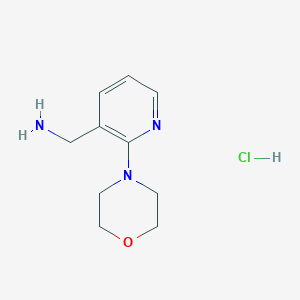
![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)
![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)
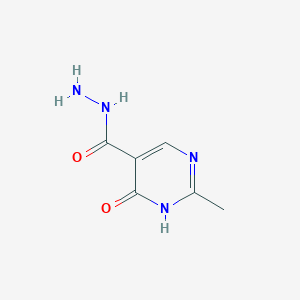
![(1'R,3a'R,4a'R,8a'R,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyldecahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B15251094.png)
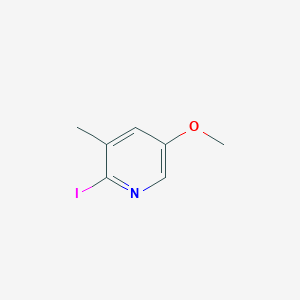
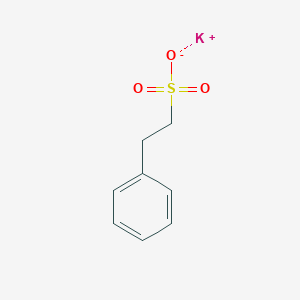
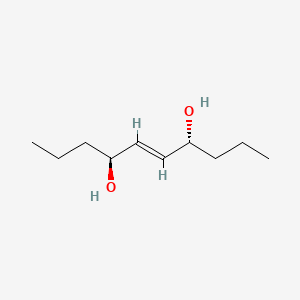
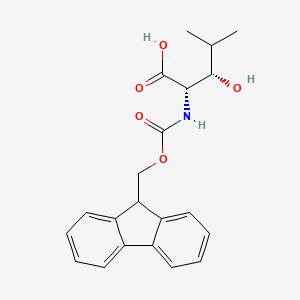
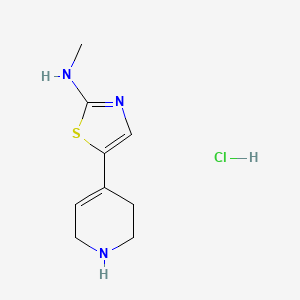
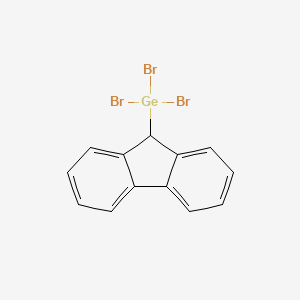
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
